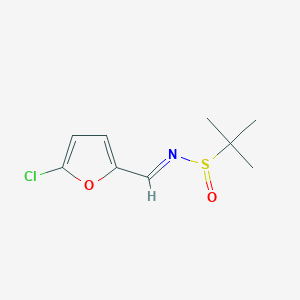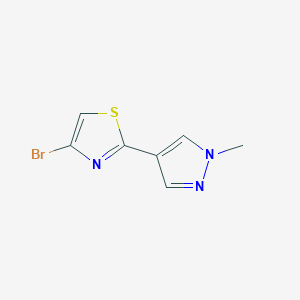
4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole” is a compound that belongs to the class of halogenated heterocycles . It is also known as 1-Methyl-4-bromopyrazole . The empirical formula of this compound is C4H5BrN2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a preparation method of erdamitinib intermediate 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline has been disclosed, which takes 4-bromo-2-nitroaniline as a starting material and prepares a target intermediate through reactions such as substitution, reductive cyclization, oxidation, condensation and the like in sequence .Molecular Structure Analysis
The molecular structure of “4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole” can be represented by the SMILES stringCn1cc(Br)cn1 . The InChI key for this compound is IXJSDKIJPVSPKF-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving “4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole” are not available in the retrieved data, pyrazole-bearing compounds are known for their diverse pharmacological effects . They can be synthesized through various chemical reactions and their structures can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of 1.531 . It has a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole derivatives have been synthesized and evaluated for their biological efficacy, demonstrating the compound's utility in creating potentially biologically active molecules. The structures of these compounds were confirmed through spectroscopy techniques, highlighting the methodological advancements in synthesizing such complex molecules (Rodrigues & Bhalekar, 2015).
Antioxidant Activity
Research on thiazolyl–pyrazolone derivatives, utilizing a core similar to 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole, has led to the development of compounds with potential antioxidant activity. These derivatives were synthesized through various chemical reactions and evaluated for their antioxidant properties, illustrating the compound's role in the development of new antioxidant agents (Gaffer et al., 2017).
Anti-Microbial Studies
A series of novel 2,4-disubstituted thiazole derivatives, incorporating the pyrazole moiety akin to 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole, showed significant antibacterial activity against various microorganisms. This suggests the compound's utility in developing new antimicrobial agents, supporting the exploration of thiazole derivatives for pharmaceutical applications (Vijesh et al., 2010).
Crystallography and Structural Studies
Studies on pyrazole N-substituted primary amides have determined the crystal structures of these compounds, providing insights into their molecular conformations. This research is crucial for understanding the structural characteristics of pyrazole derivatives, including those similar to 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole, and their potential interactions in biological systems (Llamas-Saiz et al., 1999).
Catalysis and Nano-Particle Formation
The compound's derivatives have been used in palladium(II) complexes as precursors for Suzuki-Miyaura coupling reactions and the synthesis of Pd4Se and PdSe nano-particles. This illustrates the role of such compounds in catalysis and material science, offering a pathway for the development of novel catalytic systems and nano-materials (Sharma et al., 2013).
Safety and Hazards
The compound is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it can cause damage to eyes, skin irritation, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS05 and GHS07 . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Direcciones Futuras
While specific future directions for “4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole” are not available in the retrieved data, research on pyrazole-bearing compounds is ongoing due to their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propiedades
IUPAC Name |
4-bromo-2-(1-methylpyrazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-11-3-5(2-9-11)7-10-6(8)4-12-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTHVKFCBZEMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)

![4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one](/img/structure/B2656895.png)
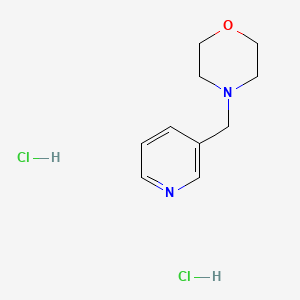
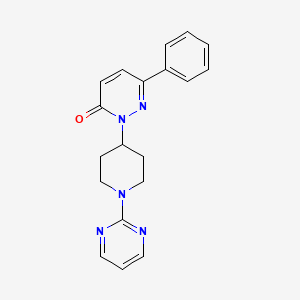
![2-[4-(Furan-3-carbonyl)piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2656900.png)

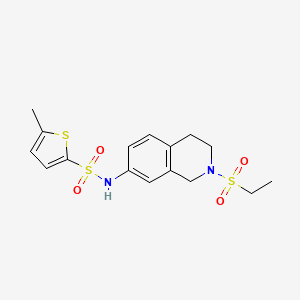
![Methyl 4-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2656908.png)


